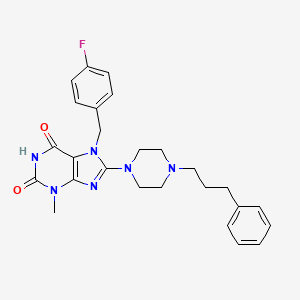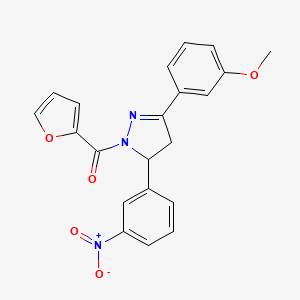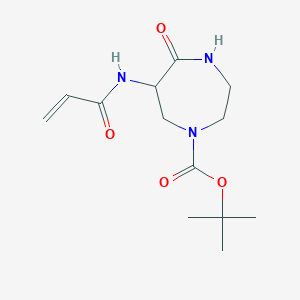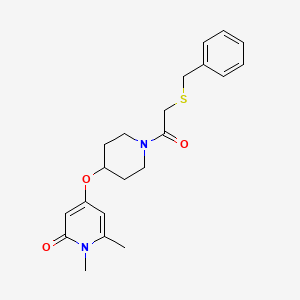
N-(2,3-dimethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, this would include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including its common reactions and the products of those reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
- Aromatic Polyamides Synthesis : Research by Hsiao and Huang (1997) focused on the preparation of aromatic polyamides incorporating ether and sulfone links. These polyamides demonstrated high solubility in polar solvents and could form tough, transparent films. They exhibited high thermal stability, with no significant weight loss observed before 400°C, indicating potential applications in high-performance materials (Hsiao & Huang, 1997).
Biological Activity and Chemical Synthesis
- Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized Schiff bases and 2-azetidinones from isonocotinyl hydrazone, exhibiting significant antidepressant and nootropic activities. This highlights the potential of azetidine derivatives in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Fluorescent Molecular Probes
- Development of Fluorescent Dyes : Diwu et al. (1997) prepared 2,5-diphenyloxazoles with dimethylamino and sulfonyl groups for use as fluorescent solvatochromic dyes. These compounds demonstrate solvent-dependent fluorescence, suggesting applications in sensitive molecular probes for biological events and processes (Diwu et al., 1997).
Antioxidant Activity
- Synthesis and Evaluation of Schiff Bases and Azetidines : Nagavolu et al. (2017) focused on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, evaluating their in-vitro antioxidant potentials. Some compounds displayed moderate to significant antioxidant effects, underscoring the medicinal and chemical importance of these structures (Nagavolu et al., 2017).
Antimicrobial Activity
- Thiourea Derivatives Against Pathogenic Bacteria : Limban et al. (2011) synthesized and characterized acylthioureas with significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research indicates the potential of such derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
I hope this helps, and I’m sorry I couldn’t provide more specific information on your compound. If you have any other questions, feel free to ask!
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-16-5-3-4-15(17(16)26-2)20-18(22)21-10-14(11-21)27(23,24)13-8-6-12(19)7-9-13/h3-9,14H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBBFXOQDWTKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B2954522.png)
![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)


![2-(7-(4-bromo-3-methylphenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2954527.png)


![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)


![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)
![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)
